molecular formula C7H17ClOSi B3047245 Silane, (4-chlorobutoxy)trimethyl- CAS No. 13617-19-1

Silane, (4-chlorobutoxy)trimethyl-

Cat. No.: B3047245
CAS No.: 13617-19-1
M. Wt: 180.75 g/mol
InChI Key: UPYSACBOPSZOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, (4-chlorobutoxy)trimethyl- is a chemical compound with the molecular formula C7H17ClOSi. It is a silane compound characterized by a terminal chlorine atom and a trimethylsilane group. This compound is commonly used in various chemical reactions, particularly in nucleophilic substitution reactions due to the good leaving group properties of the chlorine atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-chlorobutoxy)trimethyl- typically involves the reaction of 4-chlorobutanol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours .

Industrial Production Methods

On an industrial scale, the production of Silane, (4-chlorobutoxy)trimethyl- follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Silane, (4-chlorobutoxy)trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (4-chlorobutoxy)trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (4-chlorobutoxy)trimethyl- involves the reactivity of the chlorine atom and the trimethylsilane group. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the trimethylsilane group can participate in hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or substrate .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Similar in reactivity but lacks the butoxy group.

    4-Chlorobutyltrimethylsilane: Similar structure but with different reactivity due to the absence of the butoxy group.

Uniqueness

Silane, (4-chlorobutoxy)trimethyl- is unique due to the presence of both the butoxy and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions. This combination allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

4-chlorobutoxy(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17ClOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYSACBOPSZOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483786
Record name Silane, (4-chlorobutoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13617-19-1
Record name Silane, (4-chlorobutoxy)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, (4-chlorobutoxy)trimethyl-
Reactant of Route 2
Reactant of Route 2
Silane, (4-chlorobutoxy)trimethyl-
Reactant of Route 3
Reactant of Route 3
Silane, (4-chlorobutoxy)trimethyl-
Reactant of Route 4
Reactant of Route 4
Silane, (4-chlorobutoxy)trimethyl-
Reactant of Route 5
Reactant of Route 5
Silane, (4-chlorobutoxy)trimethyl-
Reactant of Route 6
Reactant of Route 6
Silane, (4-chlorobutoxy)trimethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.